2-Tetradecynol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetradecynol can be synthesized through several methods, including:
Alkyne Addition: One common method involves the addition of acetylene to a long-chain aldehyde or ketone in the presence of a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu). This reaction typically occurs under an inert atmosphere to prevent oxidation.
Reduction of Alkynes: Another method involves the partial reduction of 2-tetradecynoic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-tetradecynoic acid or its derivatives. This process is carried out under controlled conditions to ensure selective reduction of the triple bond to a double bond, followed by further reduction to the alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecynol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-tetradecynoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 2-tetradecanol using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: 2-Tetradecynoic acid.
Reduction: 2-Tetradecanol.
Substitution: 2-Tetradecynyl chloride or bromide.
Scientific Research Applications
2-Tetradecynol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tetradecynol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its alkyne moiety can undergo addition reactions with nucleophiles, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
1-Tetradecanol: A straight-chain saturated fatty alcohol with a hydroxyl group at the first carbon.
2-Tetradecynoic Acid: An alkyne carboxylic acid with a triple bond between the second and third carbon atoms.
2-Hexadecynol: A longer-chain alkyne alcohol with similar chemical properties.
Comparison: 2-Tetradecynol is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct reactivity compared to its saturated and carboxylic acid counterparts. Its alkyne functionality allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
tetradec-2-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-11,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLRPQGNFWAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450093 | |
Record name | 2-Tetradecynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51309-22-9 | |
Record name | 2-Tetradecynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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